molecular formula C13H20OS2 B14320333 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol CAS No. 112332-16-8

4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol

Cat. No.: B14320333
CAS No.: 112332-16-8
M. Wt: 256.4 g/mol
InChI Key: GLIBOOHHTXNNRL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol is an organic compound characterized by the presence of a phenolic group substituted with tert-butyl and ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol typically involves the alkylation of phenol with tert-butyl and ethylsulfanyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The subsequent introduction of ethylsulfanyl groups can be achieved through nucleophilic substitution reactions, where ethylsulfanyl groups replace hydrogen atoms on the phenolic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced phenols.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The ethylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

112332-16-8

Molecular Formula

C13H20OS2

Molecular Weight

256.4 g/mol

IUPAC Name

4-tert-butyl-2-(ethylsulfanylmethylsulfanyl)phenol

InChI

InChI=1S/C13H20OS2/c1-5-15-9-16-12-8-10(13(2,3)4)6-7-11(12)14/h6-8,14H,5,9H2,1-4H3

InChI Key

GLIBOOHHTXNNRL-UHFFFAOYSA-N

Canonical SMILES

CCSCSC1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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